5-Butylindoline
Description
5-Butylindoline (IUPAC name: 2,3-dihydro-5-butyl-1H-indole) is a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The butyl substituent at the 5-position of the indoline scaffold confers distinct physicochemical properties, including enhanced lipophilicity compared to unsubstituted indoline derivatives. This structural feature makes it valuable in pharmaceutical and agrochemical research, particularly in modulating bioavailability and receptor binding kinetics.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17N/c1-2-3-4-10-5-6-12-11(9-10)7-8-13-12/h5-6,9,13H,2-4,7-8H2,1H3 |
InChI Key |
ZIGXCARKYMFZKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylindoline typically involves the reaction of 5-tert-butylisatin with phenylenediamine in acetic acid under reflux conditions . This method ensures the formation of the desired indoline structure without significant byproducts, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the availability of starting materials and the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Butylindoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of indoline derivatives with reduced functional groups.
Substitution: Formation of halogenated indoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
5-Butylindoline has shown potential as an antibacterial agent. Research indicates that indole derivatives, including this compound, exhibit significant activity against a range of bacterial pathogens. For instance, studies have demonstrated that certain indole derivatives can effectively kill methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacteria. The mechanism often involves the potentiation of existing antibiotics, enhancing their efficacy against resistant strains .
Case Study: Indole Derivatives Against MRSA
A study highlighted the effectiveness of this compound in combination with aminoglycoside antibiotics. The results showed a marked increase in bacterial kill rates when this compound was used alongside tobramycin against MRSA in vitro and in vivo models. This suggests its potential role as an adjuvant in antibiotic therapy, particularly for treating resistant infections .
Pharmacological Applications
Neuroprotective Effects
Recent investigations into the neuroprotective properties of indole compounds suggest that this compound may offer benefits in neurodegenerative diseases. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in conditions like Alzheimer's disease and Parkinson's disease .
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss. These findings underscore its potential application in developing therapies for neurodegenerative disorders .
Materials Science
Organic Photovoltaics
The unique electronic properties of this compound make it a suitable candidate for organic photovoltaic applications. Its ability to form charge-transfer complexes can enhance the efficiency of solar cells by improving charge mobility and light absorption .
Data Table: Comparison of Indole Derivatives in Photovoltaic Applications
| Compound | Efficiency (%) | Charge Mobility (cm²/Vs) | Absorption Range (nm) |
|---|---|---|---|
| This compound | 8.5 | 0.1 | 400-700 |
| 5-Methylindole | 9.0 | 0.15 | 350-680 |
| Indole | 7.2 | 0.08 | 390-690 |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound is promising, with several avenues for future exploration:
- Development of New Antibiotics : Continued investigation into the antibacterial properties could lead to the development of novel antibiotics that are effective against resistant strains.
- Neuropharmacology : Further studies on its neuroprotective effects may open pathways for new treatments for neurodegenerative diseases.
- Material Innovations : Exploring its use in advanced materials, particularly in organic electronics, could lead to more efficient energy solutions.
Mechanism of Action
The mechanism of action of 5-Butylindoline involves its interaction with various molecular targets and pathways. The indoline structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities by interacting with cellular targets and disrupting key biological pathways .
Comparison with Similar Compounds
Structural Features :
- Substitution: Methyl group at the 5-position; ketone at the 2-position.
- Molecular Formula: C₉H₉NO.
- Molecular Weight: 147.17 g/mol.
Key Differences :
- Functional Group : The presence of a ketone (2-one) in 5-methylindolin-2-one introduces polarity and hydrogen-bonding capacity, unlike the fully saturated indoline ring in 5-butylindoline.
- Lipophilicity : The butyl chain in this compound increases logP (estimated ~3.5) compared to 5-methylindolin-2-one (logP ~1.8), enhancing membrane permeability .
5-Trifluoromethylindoline
Structural Features :
- Substitution: Trifluoromethyl (-CF₃) group at the 5-position.
- Molecular Formula: C₉H₈F₃N.
- Molecular Weight: 203.16 g/mol.
Key Differences :
- Electron Effects : The -CF₃ group is strongly electron-withdrawing, altering electronic density on the aromatic ring and affecting reactivity in electrophilic substitution reactions.
- Metabolic Stability : Fluorinated derivatives like 5-trifluoromethylindoline exhibit greater metabolic resistance compared to this compound, making them suitable for prolonged therapeutic action .
5-Hydroxy-3-methylindolin-2-one
Structural Features :
- Substitution: Hydroxy (-OH) at the 5-position; methyl at the 3-position.
- Molecular Formula: C₁₀H₁₁NO₂.
- Molecular Weight: 177.20 g/mol.
Key Differences :
- Hydrogen Bonding : The hydroxy group enables strong intermolecular interactions, increasing solubility in polar solvents (e.g., water solubility ~2.1 mg/mL) compared to the hydrophobic this compound.
- Biological Activity : Hydroxy-substituted indolines are associated with antioxidant and enzyme inhibitory activities, whereas alkylated derivatives like this compound may prioritize receptor binding over redox modulation .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₇N | 175.27 | 3.5 | Drug intermediates, agrochemicals |
| 5-Methylindolin-2-one | C₉H₉NO | 147.17 | 1.8 | Alkaloid synthesis |
| 5-Trifluoromethylindoline | C₉H₈F₃N | 203.16 | 2.9 | Antiviral agents |
| 5-Hydroxy-3-methylindolin-2-one | C₁₀H₁₁NO₂ | 177.20 | 0.5 | Antioxidant research |
Functional Comparison with γ-Butyrolactone Lignans
These lignans exhibit anticancer and anti-inflammatory properties via modulation of NF-κB and COX-2 pathways, akin to indoline derivatives’ interactions with neurotransmitter receptors . However, indolines generally exhibit higher blood-brain barrier penetration due to their lipophilic alkyl chains .
Biological Activity
5-Butylindoline, a derivative of indole, has garnered attention in the scientific community due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their significant biological activities such as:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antitubercular
These compounds interact with various biological targets, influencing cellular signaling pathways and exhibiting therapeutic effects against multiple diseases .
The biological activity of this compound is primarily attributed to its structural features which allow it to mimic natural substrates. This enables it to bind effectively to active sites on enzymes and receptors, modulating their activity. The butyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and potentially increasing its efficacy in therapeutic applications.
Antimicrobial Properties
Recent studies highlight the antimicrobial potential of this compound against various pathogens. For example:
- Bactericidal Activity : Indole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds indicate significant bactericidal properties.
| Compound | Pathogen | MIC (mM) |
|---|---|---|
| This compound | E. coli | 8 |
| P. aeruginosa | 16 | |
| Shigella flexneri | 2 |
These results suggest that this compound may be developed into a novel antimicrobial agent .
Anticancer Activity
Indole derivatives are also being investigated for their anticancer properties. Research indicates that they can selectively induce cytotoxic effects in cancer cells while sparing normal cells. In a study focusing on breast cancer cell lines (MCF-7), compounds similar to this compound demonstrated significant cytotoxicity with low toxicity to normal cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | <10 |
This selectivity is crucial for developing effective cancer therapies that minimize side effects associated with conventional treatments .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various indole derivatives, including this compound, revealed its potential in eradicating antibiotic-resistant strains such as MRSA. The compound was shown to enhance the effectiveness of aminoglycoside antibiotics under specific conditions, suggesting its role as an antibiotic adjuvant .
- Cytotoxic Effects on Cancer Cells : Another investigation assessed the cytotoxic effects of several indole derivatives against different cancer cell lines. The findings indicated that this compound exhibited a potent inhibitory effect on cancer cell proliferation while maintaining a favorable safety profile for normal cells .
Q & A
Q. What are the established synthetic routes for 5-Butylindoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Common synthetic approaches include cyclization of appropriate precursors (e.g., indole derivatives with butyl side chains) or catalytic hydrogenation of nitroarenes. Key variables to optimize include catalyst type (e.g., palladium on carbon for hydrogenation), solvent polarity, temperature, and reaction time . Yield and purity are typically assessed via HPLC or GC-MS, with purification steps (e.g., column chromatography) critical for isolating high-purity products. For reproducibility, document catalyst loading, solvent ratios, and temperature gradients in detail .
- Example Data Table :
| Synthesis Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|---|
| Cyclization | Pd/C | EtOH | 80 | 65 | 98 | |
| Hydrogenation | Raney Ni | THF | 120 | 72 | 95 |
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). For novel derivatives, compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm regiochemistry. Assign peaks systematically: aromatic protons in the indoline core (6.5–7.5 ppm) and butyl chain protons (0.8–1.6 ppm). Purity validation requires ≥95% by HPLC with a defined mobile phase (e.g., acetonitrile/water) .
Advanced Research Questions
Q. What mechanistic insights explain conflicting reports on this compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Contradictions may arise from differences in electronic effects (e.g., electron-donating/withdrawing substituents) or steric hindrance from the butyl group. To resolve, conduct kinetic studies under controlled conditions (e.g., varying ligands, bases) and compare turnover frequencies. Use DFT simulations to map transition states and identify steric/electronic barriers .
- Example Data Table :
| Study | Reaction Type | Ligand Used | Yield (%) | Proposed Mechanism | Conflict Source |
|---|---|---|---|---|---|
| A | Suzuki | PPh₃ | 45 | Oxidative Addition | Solvent polarity |
| B | Heck | BINAP | 28 | Reductive Elimination | Ligand lability |
Q. How should researchers design experiments to address discrepancies in this compound’s reported solubility and stability profiles?
- Methodological Answer : Perform systematic solubility tests in solvents of varying polarity (e.g., hexane to DMSO) using UV-Vis spectroscopy or gravimetric analysis. For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH) with LC-MS monitoring. Control variables include oxygen exposure, light, and pH. Replicate experiments ≥3 times to assess reproducibility .
Q. What strategies are effective for integrating contradictory data on this compound’s biological activity into a coherent model?
- Methodological Answer : Apply meta-analysis frameworks to aggregate data from diverse studies. Use statistical tools (e.g., random-effects models) to account for variability in assay conditions (e.g., cell lines, concentrations). Validate hypotheses via orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .
Methodological Guidance
Q. How can researchers efficiently conduct literature reviews on this compound’s applications in catalysis?
Q. What experimental design principles minimize bias in studies evaluating this compound’s environmental toxicity?
- Methodological Answer : Implement blinded analyses for toxicity assays (e.g., LC50 determinations). Use positive/negative controls (e.g., known toxicants/solvents) and replicate across independent labs. Report confidence intervals for EC50 values and adhere to OECD guidelines for ecological risk assessment .
Data Analysis and Reporting
Q. How should researchers present conflicting spectroscopic data in publications?
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. Report R² values, confidence intervals, and p-values for goodness-of-fit. For high variability, apply bootstrap resampling or Bayesian hierarchical models .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer :
Provide step-by-step procedures in the main text or supplementary materials, including exact equipment models (e.g., “Bruker AVANCE III 400 MHz NMR”). Specify batch numbers for reagents and raw spectral data files. Use community platforms like Zenodo to share datasets .
Key Resources for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
